![molecular formula C10H13F2N3O B10909627 2-{[4-Cyclopropyl-6-(difluoromethyl)pyrimidin-2-yl]amino}ethanol](/img/structure/B10909627.png)
2-{[4-Cyclopropyl-6-(difluoromethyl)pyrimidin-2-yl]amino}ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-Cyclopropyl-6-(difluoromethyl)pyrimidin-2-yl]amino}ethanol is a synthetic organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with cyclopropyl and difluoromethyl groups, and an ethanol moiety attached via an amino linkage. Its unique structure imparts specific chemical and biological properties that make it of interest in medicinal chemistry and other research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-Cyclopropyl-6-(difluoromethyl)pyrimidin-2-yl]amino}ethanol typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.
Introduction of Substituents: The cyclopropyl and difluoromethyl groups are introduced via nucleophilic substitution reactions. For instance, cyclopropylamine and difluoromethyl halides can be used as reagents.
Aminoethanol Attachment: The final step involves the nucleophilic substitution of the amino group on the pyrimidine ring with 2-aminoethanol, typically under basic conditions to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The ethanol moiety can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halides or sulfonates in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: 2-{[4-Cyclopropyl-6-(difluoromethyl)pyrimidin-2-yl]amino}acetaldehyde or 2-{[4-Cyclopropyl-6-(difluoromethyl)pyrimidin-2-yl]amino}acetic acid.
Reduction: Dihydro derivatives of the original compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-{[4-Cyclopropyl-6-(difluoromethyl)pyrimidin-2-yl]amino}ethanol has several applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Potential use in the development of agrochemicals and other industrial products.
Mechanism of Action
The compound’s mechanism of action is primarily based on its ability to interact with specific molecular targets. The pyrimidine ring can bind to enzymes or receptors, modulating their activity. The cyclopropyl and difluoromethyl groups enhance binding affinity and specificity, while the ethanol moiety can facilitate solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]amino}ethanol
- 2-{[4-Cyclopropyl-6-(methyl)pyrimidin-2-yl]amino}ethanol
Uniqueness
Compared to similar compounds, 2-{[4-Cyclopropyl-6-(difluoromethyl)pyrimidin-2-yl]amino}ethanol offers a unique balance of hydrophobic and hydrophilic properties due to the difluoromethyl and ethanol groups. This balance can enhance its interaction with biological targets and improve its pharmacokinetic profile.
This compound’s distinct structure and properties make it a valuable subject for ongoing research in various scientific disciplines.
Properties
Molecular Formula |
C10H13F2N3O |
|---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
2-[[4-cyclopropyl-6-(difluoromethyl)pyrimidin-2-yl]amino]ethanol |
InChI |
InChI=1S/C10H13F2N3O/c11-9(12)8-5-7(6-1-2-6)14-10(15-8)13-3-4-16/h5-6,9,16H,1-4H2,(H,13,14,15) |
InChI Key |
ZJLRALQRXGAQGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=NC(=N2)NCCO)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1H-pyrazol-4-amine](/img/structure/B10909550.png)
![3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B10909559.png)
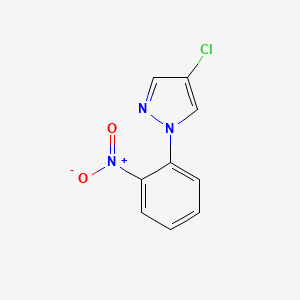

![Methyl 6-methyl-3-(p-tolyl)isoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B10909575.png)
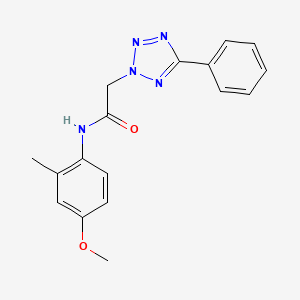
![Methyl 5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B10909588.png)
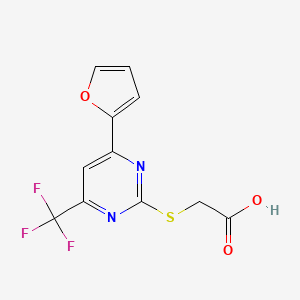

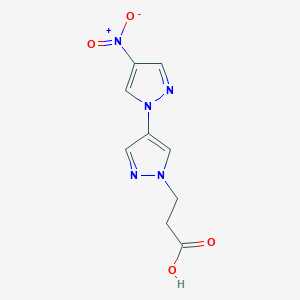
![7-(2-amino-2-oxoethyl)-1,3-dimethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B10909606.png)
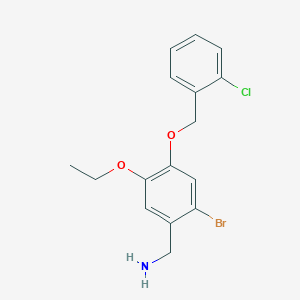
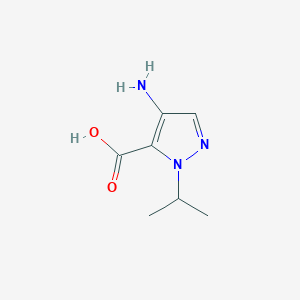
![5-ethyl-4-({(E)-[5-(phenoxymethyl)furan-2-yl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B10909639.png)
